disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide
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Overview
Description
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is a complex chemical compound known for its vibrant color properties and applications in various industries. This compound is often used as a dye due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide involves multiple steps:
Formation of the pyrazolone derivative: This step involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chlorosulfonic acid to introduce the sulfonate group.
Diazotization: The pyrazolone derivative is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with 5-chloro-2-hydroxybenzenesulfonic acid to form the azo compound.
Complexation with Chromium: The final step involves complexing the azo compound with chromium(3+) ions in the presence of sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reactions.
Chromatographic techniques: for purification.
Quality control: to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
Oxidized derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Functionalized derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its stability and intense color.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Staining: Used in biological staining to highlight structures in biological tissues.
Medicine
Diagnostic Tools: Utilized in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Widely used in the textile industry for dyeing fabrics.
Paper Industry: Used in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to the desired colorimetric changes.
Comparison with Similar Compounds
Similar Compounds
Acid Red 183: Another azo dye with similar applications.
Disodium 4-chloro-3-[[3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-2-oxidobenzenesulfonate: A structurally similar compound with comparable properties.
Uniqueness
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is unique due to its specific combination of functional groups, which confer distinct color properties and stability, making it highly valuable in various industrial and research applications.
Properties
Molecular Formula |
C16H10ClCrN4Na2O9S2 |
---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C16H13ClN4O8S2.Cr.2Na.H2O/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;;;/h2-7H,1H3,(H4,18,19,20,22,23,24,25,26,27,28,29);;;;1H2/q;+3;2*+1;/p-5 |
InChI Key |
OROYCULYTBHIBI-UHFFFAOYSA-I |
Canonical SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
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